3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-methyl-5-(2-methylsulfonylpropan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-5-6(10-11-7(5)9)8(2,3)14(4,12)13/h1-4H3,(H3,9,10,11) |
InChI Key |
FGUKWCPYSNWLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C(C)(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
General Pyrazole Ring Formation
Pyrazole cores are typically synthesized via cyclocondensation reactions. A common approach involves:
- Hydrazine-mediated cyclization : Reaction of α,β-unsaturated carbonyl compounds (e.g., enones) with hydrazine derivatives.
- Sonochemical synthesis : Improved reaction efficiency using ultrasound irradiation (40 kHz, 300 W), reducing reaction times from hours to minutes.
Table 1 : Comparative reaction parameters for pyrazole synthesis
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional heating | 80°C | 6-8 hr | 62-68 |
| Sonication | 50°C | 45 min | 78-82 |
Introduction of the 2-methanesulfonylpropan-2-yl group requires:
- Sulfone precursor preparation :
- Reaction of propan-2-yl chloride with methanesulfonic anhydride
- Purification via fractional distillation (bp 145-148°C/0.5 mmHg)
- Nucleophilic substitution :
- Coupling with 4-methyl-1H-pyrazol-5-amine under inert atmosphere
- Use of DIPEA (N,N-diisopropylethylamine) as base in THF at -78°C→RT
Optimization Challenges
Key parameters influencing yield and purity:
- Steric hindrance : Bulky substituents at C3 position require extended reaction times (24-36 hr)
- Protecting group strategy : Temporary Boc protection of the amine improves regioselectivity
- Purification : Gradient elution chromatography (hexane:EtOAc 4:1→1:1) achieves >95% purity
Chemical Reactions Analysis
Types of Reactions
3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
While comprehensive data tables and well-documented case studies specifically focusing on the applications of "3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine" are not available in the provided search results, the information below describes pyrazole derivatives, their properties, and potential applications in medicinal chemistry.
Pyrazole Derivatives: Properties and Applications
3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole derivatives class. It is characterized by a methyl group and the presence of a methanesulfonyl group on the pyrazole ring. The molecular formula is C8H15N3O2S .
Reactivity
The chemical reactivity of 3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine can be explored through various reactions that are typical of pyrazole derivatives.
Structural Features and Biological Activities
Different substituents influence the biological activities and chemical behaviors of compounds that share core pyrazole structures. The combination of the arrangement of substituents and the methanesulfonyl group in 3-(2-methanesulfonylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine contributes to its properties.
Mechanism of Action
The mechanism of action of 3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to other pyrazole-5-amine derivatives with distinct substituents (Table 1):
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The bulky methanesulfonylpropan-2-yl group may hinder interactions at biological targets compared to smaller substituents like methyl or ethyl .
- Bioactivity : Phenyl-substituted derivatives (e.g., 4-Ethyl-3-phenyl-1H-pyrazol-5-amine) are often explored for anti-inflammatory applications, while sulfonyl-containing compounds may target enzymes like kinases or proteases .
Stability Considerations :
Pharmacological and Industrial Relevance
Biological Activity
3-(2-Methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine, also known by its CAS number 1350479-19-4, is a pyrazole derivative that has gained attention for its potential biological activities. This compound's structure is characterized by a methanesulfonyl group and a pyrazole core, which are key to its interactions in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O₂S |
| Molecular Weight | 203.26 g/mol |
| CAS Number | 1350479-19-4 |
| Purity | ≥95% |
The biological activity of 3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : Pyrazole derivatives have been reported to show significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antiparasitic Activity : There is emerging evidence that pyrazole derivatives may inhibit the growth of parasites such as Trypanosoma cruzi, responsible for Chagas disease.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various pyrazole derivatives found that compounds similar to 3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine exhibited promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Anti-inflammatory Activity
Research published in Molecules highlighted the anti-inflammatory potential of pyrazole derivatives. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which it could alleviate symptoms in inflammatory diseases.
Antiparasitic Activity
In a study focused on antiparasitic effects, derivatives of pyrazole were tested against Trypanosoma cruzi. Results indicated that some compounds demonstrated significant inhibitory effects, with IC50 values indicating effective concentrations for biological activity.
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions starting with condensation of ketones or nitriles with hydrazine derivatives. For example, analogous pyrazol-5-amine compounds are synthesized via cyclization of thiourea analogs or reaction of α,β-unsaturated ketones with hydrazines under reflux conditions . Key steps include:
- Cyclization : Using reagents like phosphorus oxychloride to form the pyrazole core.
- Functionalization : Introducing the methanesulfonyl group via nucleophilic substitution or oxidation of thioethers.
Characterization often employs 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm structure and purity.
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker D8 APEXII CCD diffractometer with SADABS for absorption correction . Structure solution employs SHELXS (direct methods) or SIR2004 , followed by refinement via SHELXL . Key parameters monitored:
- R-factor : Aim for <0.05 for high-resolution data.
- Flack parameter : To confirm absolute configuration in chiral centers .
Visualization tools like ORTEP-3 aid in interpreting molecular geometry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
Disorder and twinning complicate refinement. Strategies include:
- Twinning refinement : Use SHELXL ’s TWIN/BASF commands to model twinned domains .
- Solvent masking : Apply SQUEEZE (in PLATON) to exclude poorly resolved solvent .
- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to identify outliers in bond lengths/angles. For example, a Flack parameter of 0.05(8) in related compounds confirms reliable chirality assignment .
Q. What computational methods are suitable for analyzing electronic properties or non-covalent interactions in this compound?
Multiwfn is a robust tool for wavefunction analysis:
- Electrostatic potential (ESP) : Maps surface charges to predict reactive sites.
- Non-covalent interaction (NCI) analysis : Visualizes hydrogen bonds and van der Waals interactions via reduced density gradient (RDG) plots .
For example, intramolecular H-bonds (e.g., pyrazole NH to pyrimidine N) stabilize the planar conformation .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tetrahydrofuran-3-yl hydrazine) to control stereochemistry .
- Chromatographic separation : Employ Chiralpak columns with methanol elution, achieving >99% enantiomeric excess (ee) .
- Polarimetry : Measure specific rotation (e.g., [α]D20 = +51.3°) to confirm optical activity .
Q. How should researchers design biological activity assays for this compound, considering structural analogs?
Based on pyrazol-5-amine derivatives with reported antitubercular or antitubulin activity :
- In vitro assays : Use cancer cell lines (e.g., HeLa) or bacterial strains (e.g., Mycobacterium tuberculosis) for IC50 determination.
- Structure-activity relationship (SAR) : Modify substituents (e.g., methanesulfonyl vs. methyl groups) to assess impact on potency.
- Control experiments : Include reference drugs (e.g., combretastatin analogs) and validate via dose-response curves .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC and optimize solvent/temperature to minimize byproducts .
- Data Reproducibility : Archive raw crystallographic data (e.g., .hkl files) and deposition codes (e.g., CCDC entries) for peer validation .
- Computational Validation : Compare DFT-optimized geometries with SCXRD data to identify conformational discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
